![molecular formula C13H10Br2 B3180487 1-Bromo-4-[bromo(phenyl)methyl]benzene CAS No. 18066-89-2](/img/structure/B3180487.png)

1-Bromo-4-[bromo(phenyl)methyl]benzene

説明

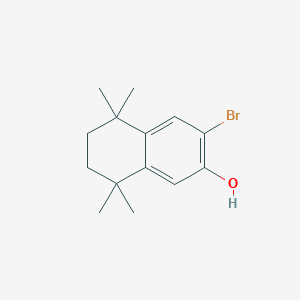

“1-Bromo-4-[bromo(phenyl)methyl]benzene” is a chemical compound with the molecular formula C13H10Br2 . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry.

Molecular Structure Analysis

The molecular structure of “1-Bromo-4-[bromo(phenyl)methyl]benzene” consists of a benzene ring with bromine and bromomethylphenyl groups attached . The exact positions of these groups on the benzene ring would be determined by the specific synthesis process.Chemical Reactions Analysis

Benzene derivatives, such as “1-Bromo-4-[bromo(phenyl)methyl]benzene”, can undergo various types of reactions, including electrophilic aromatic substitution and nucleophilic substitution . The specific reactions that this compound can undergo would depend on the reaction conditions and the presence of other reactants.科学的研究の応用

Synthesis of Isoindoles

1-Bromo-4-[bromo(phenyl)methyl]benzene is used in the synthesis of isoindoles. A study demonstrated a two-step synthesis method for 1-substituted 3-alkoxy-1H-isoindoles, starting from 1-bromo-2-(dialkoxymethyl)benzenes, a class to which 1-Bromo-4-[bromo(phenyl)methyl]benzene belongs. This method involved a reaction with nitriles followed by acid-catalyzed cyclization (Kuroda & Kobayashi, 2015).

Fluorescence Properties

The compound has been studied for its fluorescence properties. A derivative, 1-Bromo-4-(2,2-diphenylvinyl) benzene, exhibited fluorescence intensity significantly higher in the solid state compared to in solution, indicating potential applications in materials science (Zuo-qi, 2015).

Radiosynthesis

In radiopharmaceutical sciences, 1-Bromo-4-[bromo(phenyl)methyl]benzene is utilized in the synthesis of various radiolabeled compounds. One study described the preparation of 1-[18F]fluoromethyl-4-methyl-benzene and other substituted analogs from their bromo counterparts for use as bifunctional labeling agents (Namolingam et al., 2001).

Olefin Synthesis

The compound plays a role in the stereoselective synthesis of trisubstituted olefins. A study used 1-bromo-2-methyl-4-phenoxy-2-butene, a related compound, for synthesizing trisubstituted (E)-olefins via π-allylic nickel bromide complexes (SatoKikumasa et al., 1975).

Molecular Mechanics Studies

Dynamic NMR and molecular mechanics calculations were applied to a derivative, 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene, to understand its conformation and properties, indicating the compound's relevance in complex molecular studies (Okazaki et al., 1989).

Organonickel Complexes

In organometallic chemistry, 1-Bromo-4-[bromo(phenyl)methyl]benzene derivatives are used to synthesize organonickel complexes with NCN-pincer ligands, which are useful for studying the impact of steric characteristics on structure and reactivity (Guillet et al., 2019).

X-Ray Structure Determination

The compound is used in X-ray structure determinations to analyze intermolecular interactions, as seen in studies of several bromo- and bromomethyl-substituted benzenes (Jones et al., 2012).

作用機序

The mechanism of action for the reactions of “1-Bromo-4-[bromo(phenyl)methyl]benzene” would likely involve the movement of electrons within the molecule. For example, in a nucleophilic substitution reaction, a nucleophile would initially add to the aromatic ring, followed by the loss of a halide anion .

Safety and Hazards

特性

IUPAC Name |

1-bromo-4-[bromo(phenyl)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJCFOOAJAADSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-[bromo(phenyl)methyl]benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3180416.png)

![2-Bromo-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B3180433.png)

![2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione](/img/structure/B3180480.png)